molecular formula C10H17F2NO4 B1488052 Ethyl 3-(Boc-amino)-2,2-difluoropropanoate CAS No. 847986-13-4

Ethyl 3-(Boc-amino)-2,2-difluoropropanoate

Cat. No.: B1488052
CAS No.: 847986-13-4
M. Wt: 253.24 g/mol
InChI Key: LYQQVOPAOGCYKT-UHFFFAOYSA-N
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Description

Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is a chemical compound characterized by its unique structure, which includes an ethyl group, a difluoropropanoate moiety, and a Boc-protected amino group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2,2-difluoropropionic acid or its derivatives.

  • Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate.

  • Esterification: The protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods:

  • Batch Process: Large-scale production often employs a batch process where the reaction conditions are carefully controlled to ensure high yield and purity.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the difluoropropanoate group to a difluoropropylamine.

  • Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are employed.

  • Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Difluoropropionic acid derivatives.

  • Reduction: Difluoropropylamine derivatives.

  • Substitution: Various ester or amide derivatives.

Mechanism of Action

Target of Action

Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amino group in other molecules . Amino groups are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups .

Mode of Action

The mode of action of this compound involves the conversion of an amino group into a carbamate . This is achieved by the addition of the Boc group to the amine . The precursor is Di-tert-butyl decarbonate which is a great electrophile for a nucleophilic addition of the amine . The first part is a typical nucleophilic addition-elimination, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled .

Biochemical Pathways

The biochemical pathway affected by this compound is the synthesis of peptides . The Boc group is the most used protection of amino groups for example in the synthesis of peptides . The addition of the Boc group allows for the transformation of other functional groups in the peptide chain without affecting the amino group .

Pharmacokinetics

The boc group can be readily removed under acidic conditions , which suggests that it may be rapidly metabolized in the body.

Result of Action

The result of the action of this compound is the protection of the amino group in a molecule, allowing for the transformation of other functional groups without affecting the amino group . This is particularly useful in the synthesis of peptides .

Action Environment

The action of this compound is influenced by the pH of the environment. The Boc group can be removed under acidic conditions . Therefore, the efficacy and stability of this compound can be influenced by the acidity of the environment. In addition, the reaction conditions, such as temperature and solvent, can also affect the efficiency of the Boc protection and deprotection processes .

Scientific Research Applications

Chemistry: Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound can be used to study biological systems, especially in the context of enzyme inhibition or as a probe in biochemical assays. Medicine: Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Comparison with Similar Compounds

  • Ethyl 3-(Boc-amino)propionate: Similar structure but lacks the difluoropropanoate group.

  • Ethyl 3-(Boc-amino)butanoate: Similar Boc-protected amino group but with a longer carbon chain.

  • Ethyl 3-(Boc-amino)benzoate: Contains a benzene ring instead of a difluoropropanoate group.

Uniqueness: Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is unique due to the presence of the difluoropropanoate group, which imparts distinct chemical properties and reactivity compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO4/c1-5-16-7(14)10(11,12)6-13-8(15)17-9(2,3)4/h5-6H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQQVOPAOGCYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CNC(=O)OC(C)(C)C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(Boc-amino)-2,2-difluoropropanoate
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Ethyl 3-(Boc-amino)-2,2-difluoropropanoate
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Ethyl 3-(Boc-amino)-2,2-difluoropropanoate
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Ethyl 3-(Boc-amino)-2,2-difluoropropanoate
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Ethyl 3-(Boc-amino)-2,2-difluoropropanoate
Reactant of Route 6
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate

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